Cas no 278-74-0 (2,3-Epoxynorbornane)

2,3-Epoxynorbornane structure
2,3-Epoxynorbornane structure
商品名:2,3-Epoxynorbornane
CAS番号:278-74-0
MF:C7H10O
メガワット:110.1537
MDL:MFCD00798067
CID:280056
PubChem ID:87560779

2,3-Epoxynorbornane 化学的及び物理的性質

名前と識別子

    • 3-Oxatricyclo[3.2.1.02,4]octane
    • 2,3-Epoxynorbornane
    • NORBORNENE EPOXIDE
    • 2,3-Epoxybicyclo[2.2.1]heptane
    • 2,3-Epoxynorbornene
    • Einecs 205-995-7
    • epoxynorbornane
    • norbornene oxide
    • norbornylene oxide
    • exo-2,3-Epoxynorbornane
    • exo-Norbornene oxide
    • exo-2,3-Oxidonorbornane
    • Norbornane, 2,3-epoxy-, exo-
    • Norbornane oxide, exo-2,3-
    • OHNNZOOGWXZCPZ-UHFFFAOYSA-N
    • 2,3-Epoxybicyclo(2.2.1)heptane
    • 3-Oxatricyclo[3.2.1.0(2,4)]octane
    • exo-2,exo-3-Epoxybicyclo(2.2.1)heptane
    • Norbornane,3-epoxy-, exo-
    • 2,3-Epoxybicyclo[2.2.
    • NS00041496
    • NSC 196237
    • E0779
    • J-640019
    • 3-oxatricyclo[3.2.1.0,2,4]octane
    • SCHEMBL273290
    • exo-2,exo-3-Epoxybicyclo[2.2.1]heptane
    • Norbornane, 2,3-epoxy-, exo- (VAN)
    • AKOS015917736
    • NSC103153
    • 3-Oxatricyclo(3.2.1.02,4)octane
    • EINECS 221-558-3
    • 3146-39-2
    • 3-Oxatricyclo[3.2.1.02, exo-
    • exo-3-Oxatricyclo[3.2.1.02,4]octane
    • SY344707
    • 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1.alpha.,2.beta.,4.beta.,5.alpha.)-
    • 3-Oxatricyclo(3.2.1.0(sup 2,4))octane, (1-alpha,2-beta,4-beta,5-alpha)-
    • CHEMBL3276054
    • FT-0691396
    • CS-0271515
    • 3-Oxatricyclo(3.2.1.02,4)octane, exo-
    • NSC-103153
    • BS-43967
    • EN300-7501117
    • 3-Oxatricyclo[3.2.1.02, (1.alpha.,2.beta.,4.beta.,5.alpha.)-
    • 3-Oxatricyclo(3.2.1.02,4)octane, (1alpha,2beta,4beta,5alpha)-
    • DTXSID10871884
    • MFCD00798067
    • 3-oxatricyclo[3.2.1.0,octane
    • NSC 103153
    • 278-74-0
    • NSC196237
    • 57378-36-6
    • J-800020
    • NSC-196237
    • 3-oxatricyclo[3.2.1.0(2),]octane
    • (1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0(2),]octane
    • MDL: MFCD00798067
    • インチ: 1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2
    • InChIKey: OHNNZOOGWXZCPZ-UHFFFAOYSA-N
    • ほほえんだ: O1C2([H])C3([H])C([H])([H])C([H])([H])C([H])(C3([H])[H])C12[H]

計算された属性

  • せいみつぶんしりょう: 110.07300
  • どういたいしつりょう: 110.073164938g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 12.5

じっけんとくせい

  • 密度みつど: 1.159±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 124.0 to 128.0 deg-C
  • ふってん: 170.2±8.0 ºC (760 Torr),
  • フラッシュポイント: 10.0±0.0 ºC,
  • ようかいど: 極微溶性(0.72 g/l)(25ºC)、
  • PSA: 12.53000
  • LogP: 1.18370

2,3-Epoxynorbornane セキュリティ情報

2,3-Epoxynorbornane 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3-Epoxynorbornane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM201753-10g
3-oxatricyclo[3.2.1.02,4]octane
278-74-0 95%
10g
$292 2021-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342185-1g
2,3-Epoxynorbornane
278-74-0 95%
1g
¥734 2023-04-14
Enamine
EN300-7501117-2.5g
3-oxatricyclo[3.2.1.0,2,4]octane
278-74-0 95%
2.5g
$861.0 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0779-1g
2,3-Epoxynorbornane
278-74-0 95.0%(GC)
1g
¥410.0 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0779-5g
2,3-Epoxynorbornane
278-74-0 95.0%(GC)
5g
¥1350.0 2023-09-02
A2B Chem LLC
AB33038-5g
2,3-Epoxynorbornane
278-74-0 95%
5g
$280.00 2024-04-20
1PlusChem
1P002V9Q-250mg
3-oxatricyclo[3.2.1.02,4]octane
278-74-0 95%
250mg
$33.00 2025-02-19
A2B Chem LLC
AB33038-1g
2,3-Epoxynorbornane
278-74-0 95%
1g
$59.00 2024-04-20
1PlusChem
1P002V9Q-5g
3-oxatricyclo[3.2.1.02,4]octane
278-74-0 95%
5g
$350.00 2025-02-19
Chemenu
CM201753-5g
3-oxatricyclo[3.2.1.02,4]octane
278-74-0 95%
5g
$710 2024-07-28

2,3-Epoxynorbornane 合成方法

2,3-Epoxynorbornane 関連文献

2,3-Epoxynorbornaneに関する追加情報

Latest Research Insights on 2,3-Epoxynorbornane (CAS: 278-74-0) in Chemical Biology and Pharmaceutical Applications

2,3-Epoxynorbornane (CAS: 278-74-0), a strained bicyclic epoxide, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential as a versatile synthetic intermediate. This compound, characterized by its highly reactive three-membered epoxide ring fused to a norbornane scaffold, serves as a critical building block for the synthesis of complex bioactive molecules. Recent studies have explored its applications in drug discovery, polymer chemistry, and material science, highlighting its broad utility in interdisciplinary research.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2,3-epoxynorbornane derivatives as covalent inhibitors targeting cysteine proteases, a class of enzymes implicated in various diseases, including cancer and infectious diseases. The researchers utilized a structure-based drug design approach, leveraging the compound's electrophilic epoxide moiety to form irreversible bonds with the active-site cysteine residues. The study reported several derivatives with nanomolar inhibitory activity, demonstrating the potential of 2,3-epoxynorbornane as a scaffold for developing potent and selective covalent drugs.

In the field of polymer chemistry, a groundbreaking 2024 paper in ACS Macro Letters detailed the use of 2,3-epoxynorbornane as a monomer for ring-opening metathesis polymerization (ROMP). The resulting polymers exhibited exceptional thermal stability and mechanical properties, making them promising candidates for high-performance materials. The study also highlighted the compound's ability to introduce functional handles for post-polymerization modifications, enabling the creation of tailored materials for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Recent advances in synthetic methodology have also expanded the accessibility of 2,3-epoxynorbornane derivatives. A 2023 report in Organic Letters described a novel asymmetric catalytic epoxidation of norbornene derivatives using chiral salen-manganese complexes, achieving high enantioselectivity (up to 98% ee) for the production of optically active 2,3-epoxynorbornane. This development addresses a long-standing challenge in the stereoselective synthesis of these compounds, opening new avenues for their application in chiral drug synthesis.

The safety profile and toxicological aspects of 2,3-epoxynorbornane have also been reevaluated in light of its expanding applications. A 2024 toxicology study published in Chemical Research in Toxicology employed in vitro and in silico methods to assess the compound's reactivity with biological nucleophiles and potential genotoxicity. While confirming the expected reactivity of the epoxide group, the study concluded that proper structural modifications could significantly mitigate toxicity concerns while preserving the desired chemical properties for pharmaceutical applications.

Looking forward, the unique structural features of 2,3-epoxynorbornane continue to inspire innovative applications across multiple disciplines. Current research directions include its use as a crosslinking agent in biomaterials, a precursor for strained hydrocarbon frameworks in materials science, and a versatile intermediate in diversity-oriented synthesis for drug discovery. As synthetic methods become more sophisticated and our understanding of its biological interactions deepens, 2,3-epoxynorbornane is poised to play an increasingly important role in the development of next-generation therapeutics and functional materials.

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Amadis Chemical Company Limited
(CAS:278-74-0)2,3-Epoxynorbornane
A1011231
清らかである:99%
はかる:5g
価格 ($):315.0